Cas no 647852-82-2 ((R)-SN-38)

(R)-SN-38 structure
Nome del prodotto:(R)-SN-38
(R)-SN-38 Proprietà chimiche e fisiche
Nomi e identificatori
-
- (4R)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)dione
- (R)-SN-38
- (19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(2
- 7-Ethyl-10-Hydroxy Camptothecin, (R)-
- AKOS025394793
- (4R)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
- (R)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
- (R)-7-Ethyl-10-Hydroxy Camptothecin
- 9P899M3X4E
- (19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
- SCHEMBL16072280
- (R)-SN-38; 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4,11-diethyl-4,9-dihydroxy-, (4R)-; (4R)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione; (R)-SN-38; (R)-7-Ethyl-10-hydroxycamptothecin; (4R)-4
- DTXSID90538620
- 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4,11-diethyl-4,9-dihydroxy-, (4R)-
- 647852-82-2
- (4R)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4'
-
- Inchi: 1S/C22H20N2O5/c1-3-12-13-7-11(25)5-6-17(13)23-19-14(12)9-24-18(19)8-16-15(20(24)26)10-29-21(27)22(16,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m1/s1
- Chiave InChI: FJHBVJOVLFPMQE-JOCHJYFZSA-N
- Sorrisi: O1C([C@@](C([H])([H])C([H])([H])[H])(C2C([H])=C3C4C(=C(C([H])([H])C([H])([H])[H])C5C([H])=C(C([H])=C([H])C=5N=4)O[H])C([H])([H])N3C(C=2C1([H])[H])=O)O[H])=O
Proprietà calcolate
- Massa esatta: 392.13700
- Massa monoisotopica: 392.13722174 g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 29
- Conta legami ruotabili: 2
- Complessità: 820
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.4
- Superficie polare topologica: 100
- Peso molecolare: 392.4
Proprietà sperimentali
- PSA: 101.65000
- LogP: 2.34760
(R)-SN-38 Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | S589945-5mg |
(R)-SN-38 |
647852-82-2 | 5mg |
$1728.00 | 2023-05-17 | ||
TRC | S589945-25mg |
(R)-SN-38 |
647852-82-2 | 25mg |
$ 27000.00 | 2023-09-06 | ||
TRC | S589945-10mg |
(R)-SN-38 |
647852-82-2 | 10mg |
$3284.00 | 2023-05-17 | ||
TRC | S589945-2.5mg |
(R)-SN-38 |
647852-82-2 | 2.5mg |
$907.00 | 2023-05-17 | ||
TRC | S589945-1mg |
(R)-SN-38 |
647852-82-2 | 1mg |
$414.00 | 2023-05-17 |
(R)-SN-38 Letteratura correlata
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
647852-82-2 ((R)-SN-38) Prodotti correlati
- 13539-13-4(2,5-bis(octyldithio)-1,3,4-thiadiazole)
- 40975-41-5(nicotinic acid n-octyl ester)
- 1804436-27-8(3-Hydroxy-5-methoxy-2-(trifluoromethoxy)pyridine-6-carbonyl chloride)
- 1401665-23-3((S)-2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one)
- 1394648-59-9(2-bromo-N-methyl-N-propylpyridine-4-carboxamide)
- 64872-76-0(1-4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylbutyl-1H-imidazole)
- 1043903-19-0([1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid)
- 886940-51-8(N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methanesulfonyl-N-(pyridin-2-yl)methylbenzamide)
- 2229407-57-0(2-methoxy-5-(3-methoxyazetidin-3-yl)methyl-1,3-thiazole)
- 914220-77-2(4-CHLORO-4'-TERT.BUTYROPHENONE)
Fornitori consigliati
atkchemica
(CAS:647852-82-2)(R)-SN-38

Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta